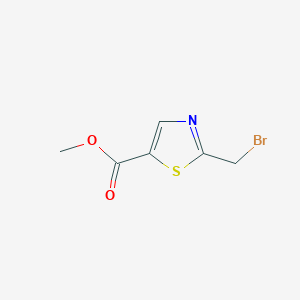

Methyl 2-(bromomethyl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 |

InChI Key |

PLHDLUZPTOJFCI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method starts with the thiazole-5-carboxylate, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl

Biological Activity

Methyl 2-(bromomethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a bromomethyl group enhances its reactivity, making it a versatile scaffold for further chemical modifications. The molecular formula is CHBrNOS, with a molecular weight of approximately 286.15 g/mol.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. This compound is hypothesized to share these characteristics based on structural similarities to other thiazole derivatives. For instance, derivatives of thiazoles have been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics.

A study on related thiazole compounds reported significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list for antibiotic resistance . This suggests that this compound could be explored as a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various structure-activity relationship (SAR) studies. Thiazole-containing compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and lung adenocarcinoma cells.

For example, one study highlighted that certain thiazole derivatives exhibited IC values in the low micromolar range against human cancer cell lines . The presence of electron-donating groups in specific positions on the phenyl ring was found to enhance cytotoxicity, indicating that similar modifications on this compound could yield potent anticancer agents.

Case Studies and Research Findings

- Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against M. tuberculosis, with some showing MIC values as low as 0.06 µg/ml . This highlights the potential of thiazole derivatives in treating resistant strains of bacteria.

- Cytotoxicity Studies : In vitro studies have shown that thiazoles can induce apoptosis in cancer cells through various mechanisms, including inhibition of key proteins involved in cell survival pathways like Bcl-2 .

- Molecular Dynamics Simulations : Simulations have demonstrated that certain thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which may inform the design of more effective analogs .

Summary Table of Biological Activities

Scientific Research Applications

Organic Synthesis

Methyl 2-(bromomethyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with enhanced properties.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals, particularly those targeting bacterial and fungal infections. The bromomethyl group enhances its reactivity, making it suitable for modifications that can improve biological activity.

Biological Studies

This compound is employed in studies investigating the biological activity of thiazole derivatives. Its interactions with biological systems can lead to significant pharmacological effects, including antimicrobial and anticancer activities.

Material Science

In material science, this compound can be used to synthesize materials with specific electronic or optical properties due to its unique functional groups.

The biological activity of this compound is attributed to its structural characteristics that facilitate interactions with biological targets such as enzymes and receptors. Notable activities include:

- Antimicrobial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis.

- Antitumor Efficacy : In vitro studies show that this compound can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Pharmacokinetic Properties : Preliminary studies suggest favorable absorption properties, indicating potential for oral bioavailability.

Antimicrobial Studies

A study highlighted the compound's effectiveness against various bacterial strains, showing significant inhibition of growth rates compared to control groups. The mechanism was primarily linked to interference with cell wall synthesis.

Antitumor Research

In a controlled laboratory setting, this compound was tested on several cancer cell lines, including breast and colon cancer cells. Results indicated that the compound induced apoptosis at concentrations that were effective yet non-toxic to normal cells.

Pharmacokinetic Evaluations

Research conducted on the pharmacokinetic profile of this compound revealed promising results regarding absorption and metabolism, suggesting its viability for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with halogenated and ester-functionalized substituents exhibit diverse physicochemical and biological properties. Below is a detailed comparison of Methyl 2-(bromomethyl)thiazole-5-carboxylate with analogous compounds, focusing on substituent effects, physical properties, and applications.

Substituent Position and Electronic Effects

Methyl 4-(Dibromomethyl)-2-(2-fluorophenyl)thiazole-5-carboxylate (6g) :

Methyl 2-Bromo-5-methylthiazole-4-carboxylate :

- Ethyl 4-(Bromomethyl)-2-(pyridin-2-yl)thiazole-5-carboxylate: Substituents: Bromomethyl (position 4), pyridyl (position 2). Ethyl ester improves lipid solubility compared to methyl esters .

Structural Analogues in Drug Development

- Ethyl 2-(2-Pyridyl)-4-(bromomethyl)thiazole-5-carboxylate : Used in metal-catalyzed reactions due to pyridyl coordination sites. Ethyl ester enhances metabolic stability compared to methyl esters .

- Methyl 2-(3,4-Dichlorophenyl)thiazole-5-carboxylate (6j): High yield (93%) and melting point (144–145°C) due to dichloro-substituent rigidity. Potential for antimicrobial applications .

Q & A

What are the common synthetic routes for Methyl 2-(bromomethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of bromomethyl-substituted thiazoles typically involves bromination of a precursor such as a chloromethyl or hydroxymethyl derivative. For example, methyl 2-(chloromethyl)thiazole-5-carboxylate (a structural analog) can undergo halogen exchange using brominating agents like HBr or NaBr under acidic conditions. Reaction optimization often focuses on solvent polarity (e.g., DMF vs. THF), temperature control (room temperature vs. reflux), and catalyst selection (e.g., phase-transfer catalysts) to minimize side reactions such as hydrolysis or over-bromination . Evidence from analogous triazine-bromination studies suggests that mild conditions (e.g., 0–5°C) improve selectivity for monobrominated products .

What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming bromomethyl substitution. The -NMR spectrum typically shows a singlet for the methyl ester (~3.8–3.9 ppm) and a doublet or triplet for the bromomethyl protons (~4.5–4.7 ppm, ). Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1700–1750 cm) and C–Br bond (~500–600 cm). Mass spectrometry (LC-MS or HRMS) confirms molecular weight, with isotopic patterns for bromine () aiding structural verification .

How can researchers address contradictory data in the biological activity of bromomethyl-thiazole derivatives?

Discrepancies in biological activity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or substituent positioning. For example, electron-withdrawing groups (e.g., bromine) on the thiazole ring can enhance electrophilicity, increasing reactivity with biological nucleophiles like glutathione. To resolve contradictions:

- Standardize assay protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity).

- Perform computational docking to evaluate binding interactions (e.g., with kinases or antioxidant enzymes) .

- Compare substituent effects: Bromine at the 2-position may sterically hinder enzyme binding compared to 4-position analogs .

What strategies optimize the stability of this compound in aqueous media?

The bromomethyl group is prone to hydrolysis, especially under basic conditions. Stabilization approaches include:

- Using aprotic solvents (e.g., acetonitrile) during synthesis and storage.

- Adding radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Derivatizing the compound into prodrugs (e.g., ester-protected analogs) to reduce reactivity until target delivery .

How can computational methods predict the bioactivity of bromomethyl-thiazole derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like tyrosine kinases or antioxidant enzymes. For example:

- Docking studies for thiazole-triazole hybrids demonstrated binding to the active site of α-glucosidase, with bromine enhancing hydrophobic interactions .

- Density functional theory (DFT) calculations can predict electrophilicity (via Fukui indices) to guide synthetic prioritization of derivatives .

What are the key challenges in scaling up the synthesis of bromomethyl-thiazole intermediates?

Scale-up issues often involve:

- Exothermic bromination : Requires controlled addition of bromine sources and cooling.

- Purification : Column chromatography is inefficient; alternatives include recrystallization (e.g., using ethyl acetate/hexane) or liquid-liquid extraction.

- Byproduct formation : Over-bromination can be mitigated using stoichiometric control (e.g., 1.05 equiv. Br) .

How does the bromomethyl group influence the reactivity of thiazole derivatives in cross-coupling reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling (if converted to a boronic ester). For example:

- Reaction with primary amines yields Schiff bases, as demonstrated in benzoimidazo-thiazole syntheses .

- Palladium-catalyzed coupling with aryl boronic acids can extend conjugation for optoelectronic applications .

What analytical methods detect degradation products of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is standard. For example:

- Reverse-phase C18 columns can separate hydrolysis products (e.g., carboxylic acid derivatives).

- LC-MS/MS identifies bromine loss or oxidation byproducts (e.g., hydroxymethyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.